molecular formula C9H10N2O5S B2382435 (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium CAS No. 478042-68-1

(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium

Cat. No.: B2382435
CAS No.: 478042-68-1
M. Wt: 258.25
InChI Key: DDENWOSXLNBNKU-JXMROGBWSA-N
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Description

(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium is a chemical compound with a complex structure that includes nitro, phenylsulfonyl, and ammoniumolate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include nitro compounds, sulfonyl chlorides, and ammonium salts. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitro group can lead to the formation of nitroso or nitrate compounds, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The phenylsulfonyl group can interact with proteins and enzymes, potentially modulating their activity. The overall effect of the compound depends on its specific interactions with biological molecules and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium: shares similarities with other nitro and sulfonyl-containing compounds.

    Nitrobenzene: Contains a nitro group attached to a benzene ring.

    Phenylsulfonyl chloride: Contains a sulfonyl group attached to a benzene ring.

Uniqueness

What sets this compound apart is its combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDENWOSXLNBNKU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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